![molecular formula C9H3ClF3NO3 B12872858 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is an organic compound with the molecular formula C9H4ClF3NO3. It is a derivative of benzo[d]oxazole, featuring a trifluoromethoxy group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol under appropriate conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)benzoyl chloride
- 4-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzo[d]oxazole
Uniqueness
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both the trifluoromethoxy group and the carbonyl chloride functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, while the carbonyl chloride group provides a reactive site for various chemical transformations.
特性
分子式 |
C9H3ClF3NO3 |
|---|---|
分子量 |
265.57 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO3/c10-7(15)8-14-6-4(16-8)2-1-3-5(6)17-9(11,12)13/h1-3H |
InChIキー |
MSHAHEXMSZPUSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


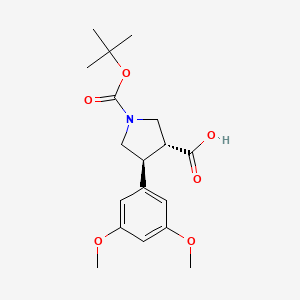
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
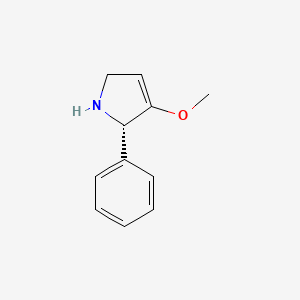


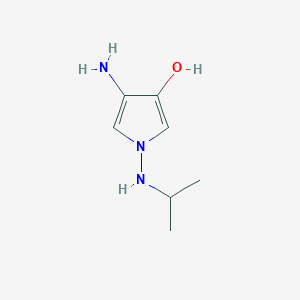

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
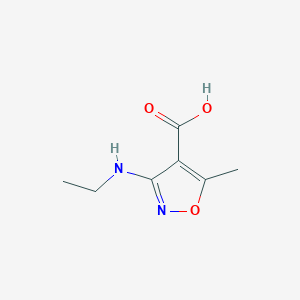
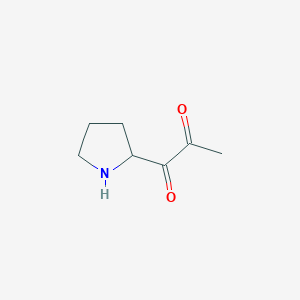

![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
